molecular formula C7H3ClF4O3S B6601938 4-(difluoromethoxy)-2,6-difluorobenzene-1-sulfonyl chloride CAS No. 1803802-95-0

4-(difluoromethoxy)-2,6-difluorobenzene-1-sulfonyl chloride

Cat. No.: B6601938
CAS No.: 1803802-95-0
M. Wt: 278.61 g/mol
InChI Key: ZERKPCXXKDMTNJ-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2,6-difluorobenzene-1-sulfonyl chloride is an organosulfur compound that features a sulfonyl chloride functional group attached to a difluoromethoxy-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-(difluoromethoxy)-2,6-difluorobenzene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions, with additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)-2,6-difluorobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Difluoromethoxy)-2,6-difluorobenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-2,6-difluorobenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(difluoromethoxy)-2,6-difluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O3S/c8-16(13,14)6-4(9)1-3(2-5(6)10)15-7(11)12/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERKPCXXKDMTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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